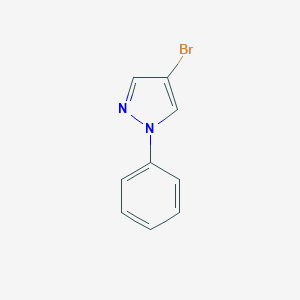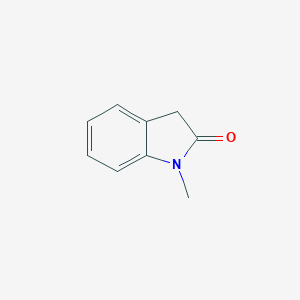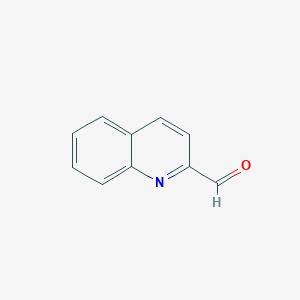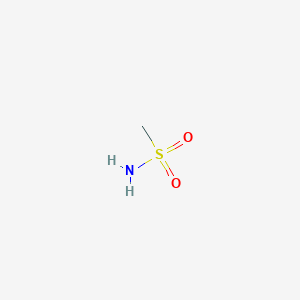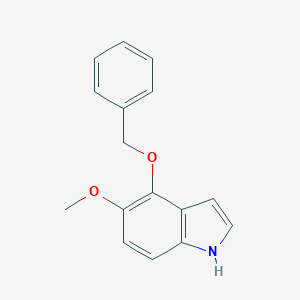
4-(Benzyloxy)-5-methoxy-1H-indole
Vue d'ensemble
Description
The compound “4-(Benzyloxy)-5-methoxy-1H-indole” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The “4-(Benzyloxy)” and “5-methoxy” parts refer to the substitution of hydrogen atoms at the 4th and 5th positions of the indole structure with a benzyloxy group and a methoxy group, respectively.
Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
4-(Benzyloxy)-5-methoxy-1H-indole: serves as a precursor in the synthesis of various novel organic compounds. Its structure is amenable to further chemical modifications, which can lead to the creation of new molecules with potential therapeutic properties. For example, it can be used to synthesize derivatives that exhibit antimicrobial activity .
Mécanisme D'action
Target of Action
It’s structurally similar to other compounds that have been shown to interact with trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This suggests that 4-(Benzyloxy)-5-methoxy-1H-indole could potentially interact with its targets through a free radical mechanism, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with trypsin-1, it may influence protein digestion and other related biochemical pathways .
Result of Action
Based on its potential interaction with trypsin-1, it could potentially influence protein digestion and other related cellular processes .
Propriétés
IUPAC Name |
5-methoxy-4-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-8-7-14-13(9-10-17-14)16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACHWAOROVRSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-5-methoxy-1H-indole | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(Benzyloxy)-5-methoxy-1H-indole in the synthesis of BE 10988?
A: 4-(Benzyloxy)-5-methoxy-1H-indole serves as the crucial starting material in the synthesis of BE 10988, a naturally occurring indolequinone with topoisomerase II inhibitory activity []. Its structure provides the core indole scaffold upon which the subsequent steps of the synthesis build upon. The synthesis leverages the reactivity of the indole ring at the 3-position to introduce the amide side-chain using chlorosulfonyl isocyanate. This is followed by the formation of a thiazole ring, ultimately leading to the final structure of BE 10988.
Q2: Could you elaborate on the mechanism of action of BE 10988 and its potential implications?
A: While the provided research article focuses primarily on the synthesis of BE 10988 [], it highlights that BE 10988 functions as a topoisomerase II inhibitor. Topoisomerase II is an enzyme crucial for DNA replication and repair. It creates transient breaks in DNA strands to manage topological issues that arise during these processes. Inhibiting topoisomerase II can lead to the accumulation of DNA double-strand breaks, ultimately triggering cell death. This mechanism makes topoisomerase II inhibitors, like BE 10988, potential candidates for anticancer therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

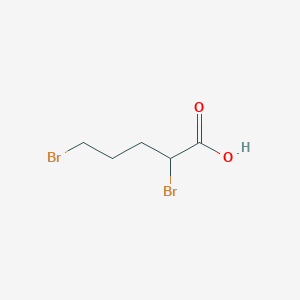
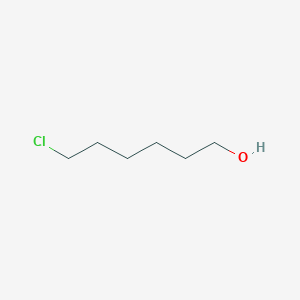
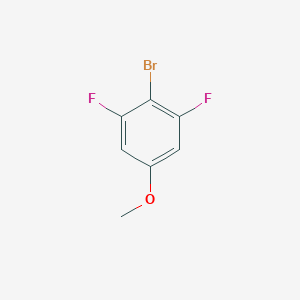


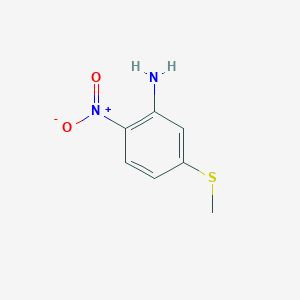
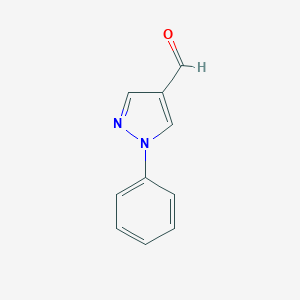
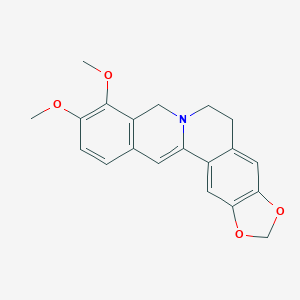

![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)
